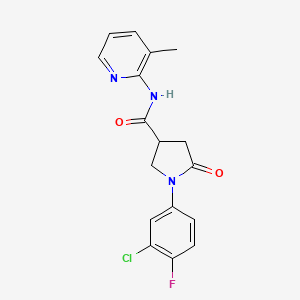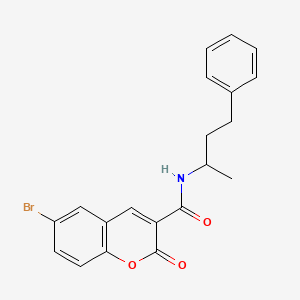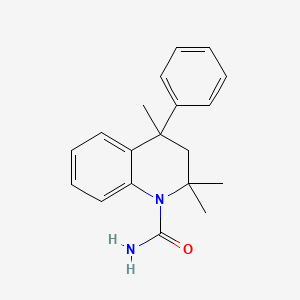![molecular formula C20H25N3O2 B5952761 2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}PROPYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE](/img/structure/B5952761.png)
2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}PROPYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}PROPYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological and clinical applications, including anticancer, antiviral, and anti-inflammatory activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For instance, the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate can yield benzimidazole . Another method involves the reaction with aromatic or aliphatic aldehydes . The specific synthetic route for 2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}PROPYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE would involve similar steps, with additional modifications to introduce the cyclohexanedione moiety.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like acetonitrile and catalysts such as potassium hydroxide are commonly used .
Chemical Reactions Analysis
Types of Reactions
2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}PROPYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogenation on Pd/C in methanol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Hydrogenation using Pd/C in methanol.
Substitution: Nucleophilic reagents like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce amino derivatives .
Scientific Research Applications
2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}PROPYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Investigated for its antiviral and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}PROPYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting the replication of cancer cells . Additionally, it can interact with enzymes and receptors involved in inflammatory pathways, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-1H-BENZIMIDAZOL-2-YL: Known for its antimicrobial activity.
1- [2- (4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl: Exhibits anti-inflammatory properties.
Uniqueness
2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}PROPYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is unique due to its combination of a benzimidazole ring with a cyclohexanedione moiety. This structure provides it with a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[N-[2-(1H-benzimidazol-2-yl)ethyl]-C-ethylcarbonimidoyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-4-13(19-16(24)11-20(2,3)12-17(19)25)21-10-9-18-22-14-7-5-6-8-15(14)23-18/h5-8,24H,4,9-12H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXVMTXTNVXFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NCCC1=NC2=CC=CC=C2N1)C3=C(CC(CC3=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123219 |
Source


|
| Record name | 2-[1-[[2-(1H-Benzimidazol-2-yl)ethyl]amino]propylidene]-5,5-dimethyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696645-84-8 |
Source


|
| Record name | 2-[1-[[2-(1H-Benzimidazol-2-yl)ethyl]amino]propylidene]-5,5-dimethyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-METHOXY-5-(2-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE](/img/structure/B5952683.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(3-chlorophenyl)methanone](/img/structure/B5952690.png)

![1-(cyclopropylmethyl)-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]piperazine](/img/structure/B5952697.png)
![3-Methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B5952698.png)
![5-amino-1-[2-(4-chlorophenyl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B5952702.png)
![1-[1-({1-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B5952722.png)
![5-METHYL-N'-[(3Z)-2-OXO-1-(2-PHENYLETHYL)INDOL-3-YLIDENE]-2H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B5952730.png)

![dimethyl {3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}malonate](/img/structure/B5952756.png)

![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-(2-pyridinyl)acetamide](/img/structure/B5952774.png)
![4-(5-bromo-2-pyridinyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5952782.png)
![8-chloro-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5952788.png)
